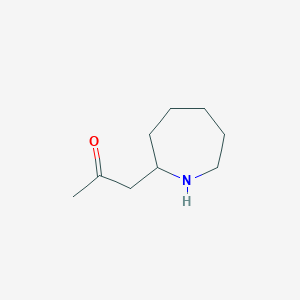![molecular formula C12H13N5 B13172078 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine is a heterocyclic compound that features both pyrazole and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2H-indazol-7-amine under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or indazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups on the pyrazole ring.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyrazole ring.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine is unique due to its dual pyrazole and indazole structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and the potential for multiple biological activities, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H13N5 |
|---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1H-indazol-7-amine |
InChI |
InChI=1S/C12H13N5/c1-17-8-9(6-15-17)5-13-11-4-2-3-10-7-14-16-12(10)11/h2-4,6-8,13H,5H2,1H3,(H,14,16) |
InChI Key |
JETQOAMVVBRLIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=CC3=C2NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


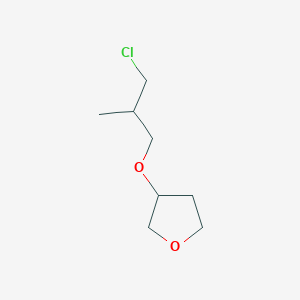
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)



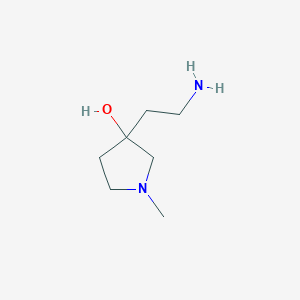

![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
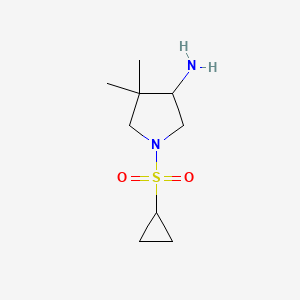
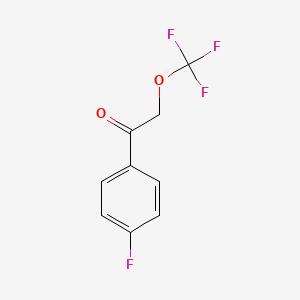
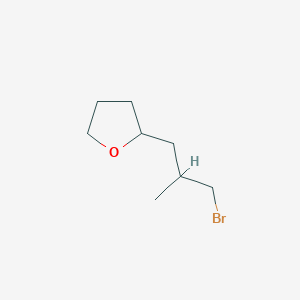
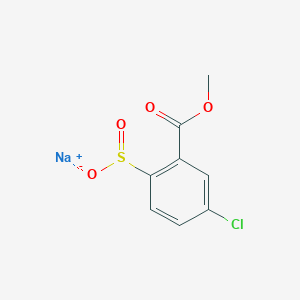
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
